molecular formula C10H7NaO4S B7767230 sodium;6-hydroxynaphthalene-2-sulfonate

sodium;6-hydroxynaphthalene-2-sulfonate

Cat. No.: B7767230
M. Wt: 246.22 g/mol
InChI Key: ZPWQALCOMQRMRK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-furoic acid, also known as 5-Methylfuran-2-carboxylic acid, is an organic compound with the molecular formula C6H6O3. It is a derivative of furan, a heterocyclic compound characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-2-furoic acid can be synthesized through several methods. One efficient route involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid using palladium on carbon (Pd/C) catalysts at ambient temperature. This method provides a high yield of 94.5% at 30°C and 3.0 MPa hydrogen in tetrahydrofuran .

Another method involves the radical bromination of the methyl group of 5-methyl-2-furoic acid with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux conditions .

Industrial Production Methods

Commercial production of 5-Methyl-2-furoic acid often involves the hydrolysis of pentosan polymers in biomass to pentose sugars, which undergo acid catalysis under high temperatures and successive dehydration . This method is economically advantageous and aligns with the principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The precise mechanism of action of 5-Methyl-2-furoic acid is not fully understood. it is believed to serve as a substrate for enzymes involved in the synthesis of polyamines, polyphenols, and polyols. These enzymes facilitate various biochemical reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-furoic acid is unique due to its high reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

sodium;6-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWQALCOMQRMRK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.